![molecular formula C17H17FN2O4 B5568266 4-fluoro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide](/img/structure/B5568266.png)
4-fluoro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of related benzohydrazide compounds typically involves the condensation of benzaldehydes with hydrazides. For example, a related compound, 2-hydroxy-N'-(4-fluorobenzoyl)benzohydrazide, was synthesized using methyl salicylate through microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperatures (Santosa et al., 2019).
Molecular Structure Analysis
Benzohydrazides like 4-fluoro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide often display significant molecular complexity and interesting structural features. For instance, a related compound exhibited a trans conformation with respect to the C=N double bond, with the dihedral angle between the benzene rings being noteworthy (Horkaew et al., 2011).
Chemical Reactions and Properties
The chemical behavior of benzohydrazides is influenced by their functional groups. For instance, the reactivity of a related compound, 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, in forming an oxidovanadium(V) complex highlights the potential of these compounds to participate in complexation reactions, which could be relevant for catalysis or material science applications (Lei et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, related compounds have been shown to crystallize in various space groups, with their molecular structures stabilized by hydrogen bonds and π-π interactions, which are essential for their physical stability and potential applications in crystal engineering (Han, 2013).
Scientific Research Applications
Antibacterial and Antioxidant Properties
A study by Chaudhary, Jain, & Manuja (2019) synthesized a series of 4-hydroxy-Nʹ-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs, including Nʹ-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide, which demonstrated high antibacterial activity. Additionally, this compound showed potent antioxidant activity, indicating its potential for therapeutic applications in diseases related to oxidative stress.
Crystal Structure and Antimicrobial Activity
The crystal structure of this benzohydrazide derivative and its antimicrobial properties were studied by Han (2013). The molecular structure was stabilized by hydrogen bonds and weak π···π stacking interactions. The compound showed effective activity against various bacterial strains, highlighting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound in its applications is primarily due to its nonlinear optical (NLO) properties . The value of first-order hyperpolarizability is 23.73 × 10^30 esu, which is 64 times greater than the reference molecule urea . This indicates that the compound could be a candidate for optical limiters .
Future Directions
properties
IUPAC Name |
4-fluoro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,1-3H3,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCFRTWLWBARF-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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